REACTION_CXSMILES
|
[C:1]([C:3]([O:5][CH2:6][CH3:7])=[O:4])#[N:2].[CH:8]([C:11]1OC(=O)[S:13][N:12]=1)([CH3:10])[CH3:9]>CC1C=CC(C)=CC=1>[CH:8]([C:11]1[N:2]=[C:1]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[S:13][N:12]=1)([CH3:10])[CH3:9]
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Name
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|
Quantity
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38.6 g
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Type
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reactant
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Smiles
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C(#N)C(=O)OCC
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Name
|
|
Quantity
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18.5 g
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Type
|
reactant
|
Smiles
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C(C)(C)C1=NSC(O1)=O
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Name
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|
Quantity
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180 mL
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Type
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solvent
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Smiles
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CC=1C=CC(=CC1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is refluxed for 6 hours
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Duration
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6 h
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Type
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CUSTOM
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Details
|
the solvent is evaporated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=NSC(=N1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.2 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |